(2-Etoxipirimidin-3-il)(7-(tiofen-2-il)-1,4-tiazepan-4-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

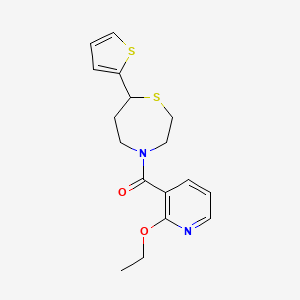

(2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: is a complex organic compound featuring a pyridine ring substituted with an ethoxy group, a thiophene ring, and a thiazepane ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives featuring thiophene and thiazepane moieties exhibit selective inhibitory activity against cancer cell lines. For instance, compounds that incorporate similar structural elements have shown promising results in targeting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammation and cancer progression .

2. Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer and inflammatory pathways. The mPGES-1 enzyme is a notable target due to its role in the biosynthesis of prostaglandin E2, which is implicated in various pathological conditions, including cancer and arthritis . Compounds derived from this structure have demonstrated low micromolar IC50 values, indicating strong inhibitory potential.

Biological Research

1. Mechanistic Studies

The compound's structural characteristics allow for detailed mechanistic studies in biological systems. By employing in silico modeling and synthesis pipelines, researchers can explore how modifications to the compound affect its biological activity. Such studies are crucial for understanding the structure-activity relationship (SAR) and optimizing the compound for therapeutic applications .

2. Cellular Impact Assessment

Research has shown that compounds similar to (2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can induce cell cycle arrest and apoptosis in cancer cell lines. For example, one study reported that a related compound caused significant increases in the subG0/G1 phase of the cell cycle after prolonged exposure, suggesting its potential as an anticancer therapeutic .

Material Science

1. Synthesis of Novel Materials

The unique chemical structure of this compound lends itself to the synthesis of novel materials with specific properties. For instance, incorporating thiophene and thiazepane groups can lead to materials with enhanced electronic or optical properties, suitable for applications in organic electronics or photonic devices .

2. Crystal Structure Analysis

Crystal structure studies provide insights into the molecular arrangement and interactions within solid-state forms of the compound. Such analyses can inform the development of new materials with tailored properties for various applications, including drug delivery systems and sensors .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Di Micco et al., 2021 | Identified mPGES-1 inhibitors derived from thiophene compounds | Potential for developing targeted cancer therapies |

| Abdel-Wahab et al., 2024 | Synthesized novel heterocycles with anticancer properties | Insights into structure-activity relationships for drug design |

| Akitake et al., 2013 | Investigated prostaglandin synthesis pathways | Highlighted the role of mPGES-1 in inflammation-related diseases |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxypyridine, thiophene, and 1,4-thiazepane.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve solubility and reaction efficiency.

Temperature and Pressure: Control of reaction conditions to favor desired product formation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazepane rings.

Reduction: Reduction reactions can modify the functional groups on the pyridine and thiophene rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Conversion of ketone groups to alcohols.

Substitution: Introduction of various functional groups onto the pyridine ring.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridine and thiophene rings can engage in π-π stacking interactions, while the thiazepane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2-Ethoxypyridin-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a furan ring instead of thiophene.

(2-Methoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a methoxy group instead of ethoxy.

Uniqueness

Structural Features: The combination of ethoxypyridine, thiophene, and thiazepane rings is unique, providing distinct chemical and biological properties.

Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns compared to similar compounds.

Actividad Biológica

The compound (2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H16N2OS. The structure consists of a pyridine ring, a thiazepane ring, and a thiophene moiety, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of pyridine and thiazepane exhibit significant anticancer activity. The compound has been studied for its effects on cell proliferation and apoptosis in cancer cells. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. The compound has shown potential in reducing inflammatory markers in cellular models, suggesting it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), treatment with (2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone resulted in a significant reduction in cell viability (p < 0.01). Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment .

Case Study 2: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity .

The biological activities of (2-Ethoxypyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.

- Membrane Disruption : Interaction with microbial membranes resulting in increased permeability.

- Cytokine Modulation : Inhibition of inflammatory cytokine production through NF-kB pathway suppression.

Data Summary Table

| Activity | Mechanism | Case Study Findings |

|---|---|---|

| Anticancer | Induction of apoptosis | Reduced viability in MCF-7 cells |

| Antimicrobial | Membrane disruption | MIC of 32 µg/mL against S. aureus |

| Anti-inflammatory | Cytokine modulation | Decreased TNF-alpha levels in treated models |

Propiedades

IUPAC Name |

(2-ethoxypyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-2-21-16-13(5-3-8-18-16)17(20)19-9-7-15(23-12-10-19)14-6-4-11-22-14/h3-6,8,11,15H,2,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGBZKCGQGOHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.